molecular formula C8H14F2O2 B15310722 2,2-Difluoro-5,5-dimethylhexanoic acid

2,2-Difluoro-5,5-dimethylhexanoic acid

Cat. No.: B15310722
M. Wt: 180.19 g/mol
InChI Key: HBIPSDOFMGSIFU-UHFFFAOYSA-N
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Description

2,2-Difluoro-5,5-dimethylhexanoic acid is a fluorinated carboxylic acid with the molecular formula C8H14F2O2. This compound is characterized by the presence of two fluorine atoms and a dimethyl group on a hexanoic acid backbone. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5,5-dimethylhexanoic acid typically involves the introduction of fluorine atoms into a pre-existing hexanoic acid structure. One common method is the fluorination of 5,5-dimethylhexanoic acid using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Difluoro-5,5-dimethylhexanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-5,5-dimethylhexanoic acid involves its interaction with molecular targets through the fluorine atoms. Fluorine’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. The presence of fluorine atoms can also enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
  • 2,2-Difluoro-2-(fluorosulfonyl)acetate
  • Difluoro(fluorosulfonyl)acetic acid

Comparison: 2,2-Difluoro-5,5-dimethylhexanoic acid is unique due to its specific structural features, including the dimethyl group and the hexanoic acid backbone. This distinguishes it from other difluorinated compounds, which may have different functional groups or carbon chain lengths. The presence of the dimethyl group can influence the compound’s steric properties and reactivity, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C8H14F2O2

Molecular Weight

180.19 g/mol

IUPAC Name

2,2-difluoro-5,5-dimethylhexanoic acid

InChI

InChI=1S/C8H14F2O2/c1-7(2,3)4-5-8(9,10)6(11)12/h4-5H2,1-3H3,(H,11,12)

InChI Key

HBIPSDOFMGSIFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(C(=O)O)(F)F

Origin of Product

United States

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